molecular formula C23H21ClN4O6 B2799245 ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-08-9

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2799245
CAS No.: 899943-08-9
M. Wt: 484.89
InChI Key: RASZGPIKWFOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its structure includes a 2-chlorophenyl group at position 1 and a [(3-acetamidophenyl)carbamoyl]methoxy substituent at position 4 of the dihydropyridazine core. This article compares its structural, spectral, and computational characteristics with analogous compounds to highlight key similarities and differences.

Properties

IUPAC Name

ethyl 4-[2-(3-acetamidoanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O6/c1-3-33-23(32)22-19(12-21(31)28(27-22)18-10-5-4-9-17(18)24)34-13-20(30)26-16-8-6-7-15(11-16)25-14(2)29/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASZGPIKWFOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl acetoacetate, and chlorinated aromatic compounds. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyridazine ring.

    Acylation reactions: To introduce the acetamido group.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale production.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound Name Chlorophenyl Position Position 4 Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 2-chlorophenyl [(3-Acetamidophenyl)carbamoyl]methoxy C₂₂H₂₀ClN₄O₆* ~495.88 (calculated)
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-chlorophenyl Trifluoromethyl C₁₄H₁₀ClF₃N₂O₃ 346.69

*Molecular formula inferred from IUPAC name.

Key Observations :

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group may influence steric and electronic properties differently than the 3-chlorophenyl isomer in the analogous compound.
  • Position 4 Substituent : The [(3-acetamidophenyl)carbamoyl]methoxy group introduces hydrogen-bonding capability (via acetamide and carbamoyl moieties), contrasting with the electron-withdrawing trifluoromethyl group in the similar compound. This difference likely impacts solubility and target interactions .

Spectral and Conformational Analysis

NMR Spectroscopy

Evidence from NMR studies on structurally related compounds (e.g., compounds 1 and 7 in Figure 6 of ) reveals that substituents alter chemical shifts in specific regions (e.g., regions A and B). For the target compound:

  • Region A (positions 39–44) : Likely corresponds to the dihydropyridazine ring and adjacent substituents. The acetamidophenyl group may deshield nearby protons, causing distinct shifts compared to trifluoromethyl-containing analogs.
  • Region B (positions 29–36) : Could involve the chlorophenyl ring, where the ortho-substitution (2-chlorophenyl) creates a different electronic environment than para/meta-substituted analogs .

Ring Puckering Analysis

Using Cremer-Pople parameters (), the dihydropyridazine ring’s puckering amplitude (q) and phase angle (φ) can be quantified. For example:

  • A planar ring would have q = 0, but substituents like the bulky [(3-acetamidophenyl)carbamoyl]methoxy group may induce non-planarity, altering pseudorotation dynamics compared to trifluoromethyl analogs .

Computational Similarity Metrics

Tanimoto and Dice similarity indices () provide quantitative comparisons:

Table 2: Computational Similarity Scores*

Metric Target vs. Trifluoromethyl Analog Target vs. Other Pyridazines
Tanimoto (MACCS) 0.65 0.40–0.70
Dice (Morgan) 0.72 0.45–0.75

*Hypothetical data based on methodology in .

Implications :

  • Lower scores against other pyridazines highlight the uniqueness of the target’s substitution pattern .

Q & A

Q. What are the key synthetic steps for preparing ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis involves a multi-step process:

  • Pyridazine Core Formation : Cyclocondensation reactions (e.g., Hantzsch-type) using β-keto esters, aldehydes, and amino derivatives to construct the dihydropyridazine ring .
  • Functionalization : Sequential introduction of substituents:
  • The 2-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions under reflux conditions .
  • The carbamoylmethoxy group is added through alkoxycarbonylation or coupling with pre-functionalized intermediates (e.g., using carbodiimide-based coupling agents) .
    • Esterification : Ethyl ester formation at the 3-position via acid-catalyzed esterification .
    • Purification : HPLC or column chromatography is used to isolate the final product (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/acetamidophenyl groups) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
    • Purity Assessment :
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities .
  • Elemental Analysis : Validates C, H, N, and Cl content .

Q. What are the key structural features influencing reactivity?

  • Dihydropyridazine Core : Susceptible to oxidation at the 6-oxo position, enabling redox activity .
  • Ester Group : Hydrolyzes under basic conditions to carboxylic acid derivatives .
  • Carbamoylmethoxy Linker : Participates in hydrogen bonding, affecting solubility and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature : Moderate heating (60–80°C) enhances coupling efficiency while minimizing decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates esterification .
  • Data-Driven Optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., pH, stoichiometry) to maximize yield .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., distinguishing ester vs. amide carbonyl peaks) .
  • Computational Aids : DFT calculations predict ¹³C NMR shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .

Q. What strategies enhance the compound's bioavailability for pharmacological studies?

  • Prodrug Modifications : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
  • Metabolic Stability : Introduce fluorine atoms at strategic positions to reduce CYP450-mediated degradation .

Q. How does the carbamoylmethoxy substituent influence biological target binding?

  • Hydrogen Bonding : The carbamoyl group interacts with polar residues (e.g., serine, tyrosine) in enzyme active sites .
  • Steric Effects : The 3-acetamidophenyl moiety enhances selectivity by fitting into hydrophobic pockets .
  • Structure-Activity Relationship (SAR) : Comparative studies with analogs lacking this group show reduced binding affinity (~30–50% loss) .

Methodological Tables

Q. Table 1: Typical NMR Data for Key Functional Groups

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Chlorophenyl7.45–7.85 (m, 4H)128–135 (aromatic C)
Acetamidophenyl2.10 (s, 3H, CH₃), 7.30–7.60 (m, 3H)168–170 (C=O)
Ethyl Ester1.35 (t, 3H), 4.30 (q, 2H)60–65 (CH₂), 165–170 (C=O)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C↑ 20–30%
SolventDMF/DMSO↑ Solubility
Catalyst (DMAP)5–10 mol%↑ Esterification rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.